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Introduction
Sodium glutamate monohydrate, the sodium salt of the non-essential amino acid L-glutamic

acid, is the primary excitatory neurotransmitter in the mammalian central nervous system

(CNS).[1][2] Its critical role in mediating fast synaptic transmission, synaptic plasticity, and

various other neurological processes makes it an indispensable tool in neuroscience research,

particularly in patch clamp electrophysiology.[1][3][4] This technique allows for the direct

measurement of ion flow across the cell membrane, providing unparalleled insight into the

function of glutamate receptors and their associated signaling pathways.[1][3]

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate

receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly

mediate ion flux, leading to rapid changes in the postsynaptic membrane potential.[2][5] They

are broadly classified into three subtypes based on their selective agonists: α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate

receptors.[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that

modulate synaptic activity more slowly through second messenger signaling cascades.[6]

These application notes provide detailed protocols for utilizing sodium glutamate
monohydrate in whole-cell patch clamp electrophysiology to study iGluR-mediated currents,
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along with a summary of key quantitative data and visual representations of the relevant

signaling pathways and experimental workflows.

Data Presentation
Table 1: Commonly Used Pharmacological Agents for
Isolating Glutamate Receptor Subtypes
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Pharmacological
Agent

Receptor Action Concentration (µM)
Common
Application
Methods

Agonists

L-Glutamate Non-selective agonist 100 - 1000
Bath application, local

perfusion

(RS)-AMPA
AMPA receptor

agonist
10 - 100

Bath application, local

perfusion

NMDA
NMDA receptor

agonist
10 - 100

Bath application, local

perfusion

Kainate
Kainate receptor

agonist
1 - 10

Bath application, local

perfusion

Antagonists

CNQX
AMPA/Kainate

receptor antagonist
10 Bath application

NBQX
AMPA/Kainate

receptor antagonist
8 Bath application

GYKI 52466

Non-competitive

AMPA receptor

antagonist

33 Bath application

D-AP5 (D-APV)
Competitive NMDA

receptor antagonist
25 - 50 Bath application

MK-801

Non-competitive

NMDA receptor

antagonist

10 - 20 Bath application

Channel Blockers

Tetrodotoxin (TTX)
Voltage-gated sodium

channel blocker
0.5 - 1 Bath application
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Picrotoxin
GABAA receptor

channel blocker
50 - 100 Bath application

Bicuculline
GABAA receptor

antagonist
10 - 20 Bath application

Co-agonists

Glycine
Co-agonist for NMDA

receptors
1 - 10 Bath application

D-Serine
Co-agonist for NMDA

receptors
10 Bath application

Table 2: Typical Electrophysiological Parameters for
Recording Glutamate-Evoked Currents
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Parameter Value Notes

Holding Potential (Vh)

AMPA/Kainate Currents -60 to -70 mV

Minimizes NMDA receptor

activation due to Mg2+ block.

[1]

NMDA Currents +40 mV or -25 to -35 mV

Positive potentials relieve the

Mg2+ block.[1] Holding at

slightly depolarized potentials

can also alleviate the block.[1]

External Solution (aCSF)

NaCl 125 mM

KCl 2.5 mM

CaCl2 2 mM

MgCl2 1 mM

Can be omitted or lowered for

studying NMDA receptors

without a voltage-dependent

block.

NaH2PO4 1.25 mM

NaHCO3 25 mM

Glucose 25 mM

Internal Solution (Pipette)

K-Gluconate or Cs-Gluconate 120-140 mM

Cesium is used to block

potassium channels, improving

voltage clamp quality.

HEPES 10 mM

EGTA or BAPTA 0.5-10 mM Chelates intracellular calcium.

Mg-ATP 2-4 mM

Na-GTP 0.2-0.4 mM
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Phosphocreatine 10 mM

Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of AMPA
Receptor-Mediated Currents
This protocol details the steps to record excitatory postsynaptic currents (EPSCs) mediated by

AMPA receptors in response to the application of glutamate.

1. Preparation of Solutions:

Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution as detailed in Table

2.

Prepare stock solutions of L-Glutamate (100 mM in water), CNQX (10 mM in DMSO), D-AP5

(50 mM in water), and Picrotoxin (50 mM in DMSO).

2. Slice Preparation:

Acutely prepare brain slices (e.g., hippocampus, cortex) of 250-350 µm thickness using a

vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by

storage at room temperature.

3. Patch Clamp Recording:

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at

a rate of 2-3 ml/min.

Identify a healthy neuron under a microscope with DIC optics.

Approach the neuron with a borosilicate glass pipette (3-6 MΩ) filled with internal solution.

Apply gentle positive pressure to the pipette to keep the tip clean.
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Form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.

Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell

configuration.

In voltage-clamp mode, hold the cell at -70 mV.

4. Pharmacological Isolation of AMPA Currents:

To isolate AMPA receptor-mediated currents, add D-AP5 (50 µM) and picrotoxin (50 µM) to

the aCSF to block NMDA and GABAA receptors, respectively.

5. Glutamate Application and Data Acquisition:

Use a local perfusion system (e.g., a puffer pipette) to apply L-Glutamate (1 mM) for a short

duration (1-5 ms) in the vicinity of the recorded neuron's dendrites.

Record the resulting inward current, which represents the AMPA receptor-mediated EPSC.

Wash out the glutamate with the continuous perfusion of aCSF.

Repeat the application at regular intervals (e.g., every 20 seconds) to obtain a stable

baseline response.

To confirm the current is mediated by AMPA receptors, apply CNQX (10 µM) to the bath,

which should block the glutamate-evoked response.

Protocol 2: Whole-Cell Patch Clamp Recording of NMDA
Receptor-Mediated Currents
This protocol outlines the procedure for recording NMDA receptor-mediated EPSCs.

1. Preparation of Solutions:

Prepare aCSF and internal pipette solution. For isolating NMDA currents, it is often beneficial

to use a low Mg2+ (e.g., 0.1 mM) or Mg2+-free aCSF.
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Prepare stock solutions of L-Glutamate (100 mM), CNQX (10 mM), and Glycine (10 mM in

water).

2. Slice Preparation and Patch Clamp Recording:

Follow steps 2.1 to 3.4 from Protocol 1.

In voltage-clamp mode, hold the cell at +40 mV to relieve the voltage-dependent Mg2+ block

of the NMDA receptor channel.[1]

3. Pharmacological Isolation of NMDA Currents:

Add CNQX (10 µM) and picrotoxin (50 µM) to the aCSF to block AMPA/kainate and GABAA

receptors, respectively.

Ensure the presence of a co-agonist, such as glycine (10 µM) or D-serine (10 µM), in the

aCSF, as it is required for NMDA receptor activation.[7]

4. Glutamate Application and Data Acquisition:

Apply L-Glutamate (1 mM) locally as described in Protocol 1.

Record the resulting outward current (at Vh = +40 mV), which represents the NMDA

receptor-mediated EPSC.

To confirm the identity of the current, apply D-AP5 (50 µM) to the bath, which should abolish

the response.

Signaling Pathways and Experimental Workflows
Glutamatergic Synaptic Transmission
The binding of glutamate to postsynaptic iGluRs initiates a series of events leading to neuronal

excitation.
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Caption: Signaling cascade at a glutamatergic synapse.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b130435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Whole-Cell Patch Clamp
The following diagram illustrates the general workflow for recording glutamate-evoked currents

from a neuron in a brain slice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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